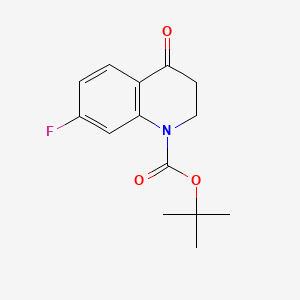![molecular formula C17H15N3 B2860664 6-Isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-57-4](/img/structure/B2860664.png)
6-Isopropyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties . The structure of this compound consists of an indole fused with a quinoxaline ring, making it a planar molecule capable of intercalating into DNA .
Mechanism of Action
Target of Action
The primary target of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt processes that are vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA . This can cause DNA to unwind and elongate, disrupting the normal biological processes that rely on the DNA structure .
Biochemical Pathways
DNA replication and transcription . By intercalating into DNA, it can disrupt these processes, potentially leading to cell death .
Result of Action
The result of this compound’s action is its cytotoxic effect, as demonstrated in its moderate cytotoxicity against human reproductive organ cell lines . This cytotoxic effect is likely due to the disruption of DNA replication and transcription caused by the compound’s intercalation into DNA .
Biochemical Analysis
Biochemical Properties
6-Isopropyl-6H-indolo[2,3-b]quinoxaline has been shown to interact with various biomolecules. For instance, it has a good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Cellular Effects
The cellular effects of this compound are predominantly observed in its interactions with DNA. It disrupts the processes that are vital for DNA replication . This disruption can lead to various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This intercalation disrupts vital processes for DNA replication . Despite this, these compounds have shown poor inhibitory activity on the topoisomerase II enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in terms of its stability. The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of its anticancer, antiviral, and other activities .
Preparation Methods
The synthesis of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline can be achieved through various methods. One common synthetic route involves the condensation of isatin with o-phenylenediamine, followed by cyclization . Another method includes the use of ferric trichloride as a catalyst to promote the formation of the indoloquinoxaline core . Industrial production methods often employ Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .
Chemical Reactions Analysis
6-Isopropyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl groups on the quinoxaline fragment can yield carbonyl derivatives.
Reduction: Reduction of nitro groups on the molecule can produce corresponding amines.
Substitution: Alkylation reactions with dimethyl sulfate can form methoxyindoloquinoxalinium salts, which can be demethylated using hydrobromic acid.
Common reagents used in these reactions include dimethyl sulfate for alkylation and hydrobromic acid for demethylation . Major products formed from these reactions include carbonyl derivatives and amines .
Scientific Research Applications
6-Isopropyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11(2)20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKZQTGJFAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2860582.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)


[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)





![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
